molecular formula C10H18O2 B091417 5-Decenoic acid CAS No. 16424-55-8

5-Decenoic acid

Cat. No.: B091417
CAS No.: 16424-55-8
M. Wt: 170.25 g/mol
InChI Key: UJUXUEKQHBXUEM-UHFFFAOYSA-N
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Description

5-Decenoic acid: is a medium-chain unsaturated fatty acid with the molecular formula C10H18O2 . It is characterized by a double bond located at the fifth carbon atom from the carboxyl end. This compound is part of the broader class of decenoic acids, which are known for their various industrial and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Decenoic acid can be synthesized through several methods. One common approach involves the oxidation of decene . This process typically uses oxidizing agents such as potassium permanganate or ozone under controlled conditions to introduce the carboxyl group at the desired position.

Industrial Production Methods: In industrial settings, this compound is often produced via olefin metathesis . This method involves the reaction of decene with a catalyst, such as Grubbs’ catalyst, to form the desired product. The reaction conditions usually include moderate temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Decenoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form decanoic acid.

    Reduction: Hydrogenation of the double bond results in decanoic acid.

    Substitution: The double bond allows for halogenation reactions, where halogens like chlorine or bromine can be added.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or ozone in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed:

    Oxidation: Decanoic acid.

    Reduction: Decanoic acid.

    Substitution: Halogenated decenoic acids.

Scientific Research Applications

Chemistry: 5-Decenoic acid is used as a precursor in the synthesis of various polymers and surfactants . Its unsaturated nature makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its role in cell signaling and membrane fluidity . It is also used in the study of fatty acid metabolism.

Medicine: antimicrobial agents due to its ability to disrupt bacterial cell membranes.

Industry: this compound is used in the production of lubricants, plasticizers, and coatings . Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Decenoic acid involves its interaction with cell membranes . The unsaturated double bond allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to the disruption of cellular processes, particularly in bacterial cells, making it an effective antimicrobial agent.

Comparison with Similar Compounds

    Decanoic acid: A saturated fatty acid with similar chain length but lacking the double bond.

    Oleic acid: A longer-chain unsaturated fatty acid with a double bond at the ninth carbon.

    Linoleic acid: A polyunsaturated fatty acid with two double bonds.

Uniqueness: 5-Decenoic acid is unique due to its specific position of the double bond and its medium-chain length. This combination provides distinct chemical and physical properties, making it versatile for various applications.

Properties

CAS No.

16424-55-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

dec-5-enoic acid

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h5-6H,2-4,7-9H2,1H3,(H,11,12)

InChI Key

UJUXUEKQHBXUEM-UHFFFAOYSA-N

SMILES

CCCCC=CCCCC(=O)O

Isomeric SMILES

CCCC/C=C/CCCC(=O)O

Canonical SMILES

CCCCC=CCCCC(=O)O

Key on ui other cas no.

85392-03-6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

FIG. 6 shows an alternative synthesis of 5-decenyl acetate, in which 1-hexene is reacted with 5-hexenoic acid in the presence of Grubbs' catalyst to produce 5-decenoic acid that can be recrystallized, reduced to an alcohol, and acetylated to yield a greater than 90% E-5-decenyl acetate.
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Synthesis routes and methods II

Procedure details

Methyl 6-bromodecanoate (1.2 g) and quinoline (1.2g) were mixed together, and then allowed to react at 240° C. for 5 minutes. After the reaction was completed, the reaction solution was extracted with ether, washed with dilute sulfuric acid, washed with water, dried, evaporated to remove the solvent, and then distilled, thereby giving a mixture of methyl 5-decenoate and methyl 6-decenoate (310 mg). The mixture was hydrolyzed in a coventional manner, thereby giving a mixture (270 mg) of 5-decenoic acid and 6-decenoic acid (1/1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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